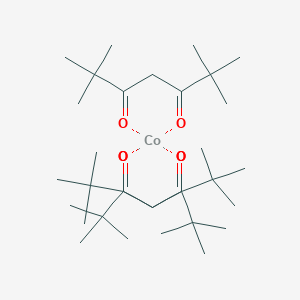
cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is a complex organometallic compound that features cobalt as its central metal atom. This compound is notable for its unique structure, which includes a hydroxyl group and a conjugated double bond system. The presence of cobalt imparts distinctive chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the coordination of cobalt with the organic ligand 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. This can be achieved through various methods, including:
Direct Coordination: Mixing cobalt salts (such as cobalt chloride or cobalt nitrate) with the ligand in an appropriate solvent under controlled temperature and pH conditions.
Ligand Exchange: Using a pre-formed cobalt complex and exchanging its ligands with 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions in batch or continuous flow reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
Wissenschaftliche Forschungsanwendungen
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Wirkmechanismus
The mechanism by which cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves the coordination of cobalt with various substrates, facilitating electron transfer reactions. The molecular targets include enzymes and other proteins, where the compound can inhibit or modify their activity through redox reactions and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt complex with similar coordination properties.
Cobalt(III) chloride: A simpler cobalt compound used in various catalytic applications.
Cobalt(II) nitrate: Commonly used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness
Cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. The presence of the hydroxyl group and conjugated double bond system allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
14877-41-9 |
|---|---|
Molekularformel |
C33H60CoO6 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
cobalt;5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI-Schlüssel |
KZYDQDGBCQGIHS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Co] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















